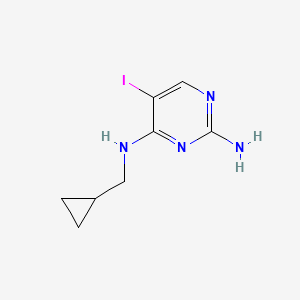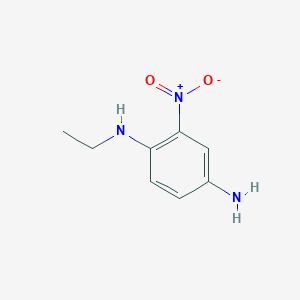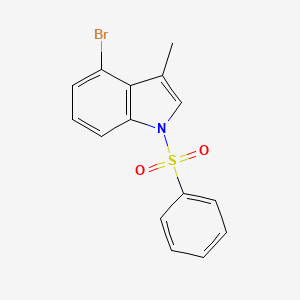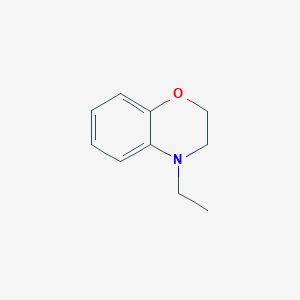
2-ethyl-3-methyl-1-benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation of a phenol derivative, followed by cyclization to form the benzofuran ring . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.
Industrial Production Methods: Industrial production of benzofuran derivatives, including 2-ethyl-3-methyl-1-benzofuran-4-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-ethyl-3-methyl-1-benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzofuran ring can be reduced under hydrogenation conditions to form dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-ethyl-3-methyl-1-benzofuran-4-ol exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzofuran ring can interact with hydrophobic pockets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
2-Methyl-4-hydroxybenzofuran: Similar structure but lacks the ethyl group, leading to different biological activities.
4-Hydroxy-3-methylbenzofuran: Lacks the ethyl group, which may affect its pharmacological properties.
2-Ethyl-3-methylbenzofuran: Lacks the hydroxy group, resulting in different reactivity and applications.
Uniqueness: 2-ethyl-3-methyl-1-benzofuran-4-ol is unique due to the presence of both the ethyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these substituents enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H12O2/c1-3-9-7(2)11-8(12)5-4-6-10(11)13-9/h4-6,12H,3H2,1-2H3 |
InChI Key |
FHFZQMYBQUMQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=CC=C2O1)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
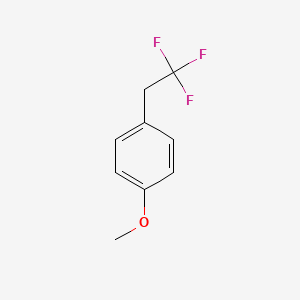

![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)
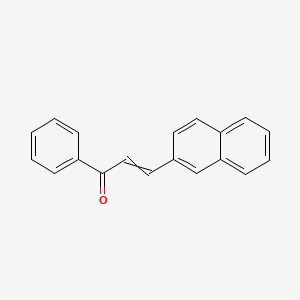
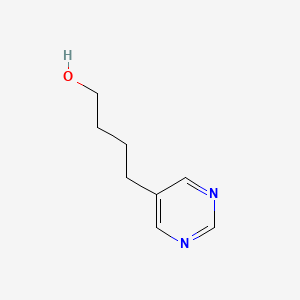
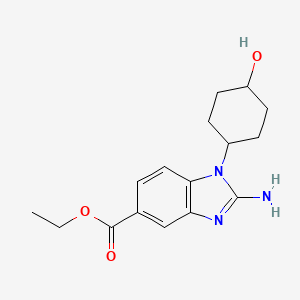
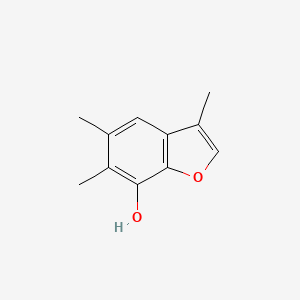
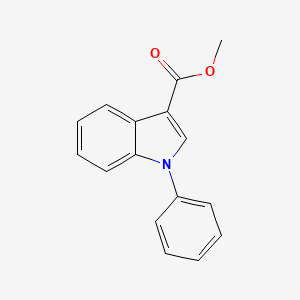
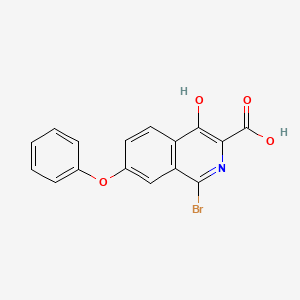
![Pyridine, 2-[2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B8680468.png)
